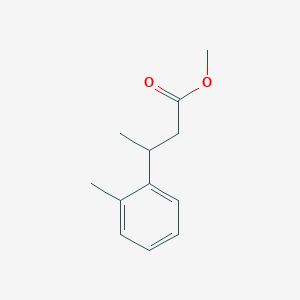

Methyl 3-(o-tolyl)butanoate

Description

Methyl 3-(o-tolyl)butanoate is an ester derivative featuring a butanoate backbone with a methyl ester group at position 1 and an o-tolyl (2-methylphenyl) substituent at position 3. For example, methyl 2,4-dioxo-4-(o-tolyl)butanoate (CAS 1037130-77-0) shares structural similarities, differing primarily in the placement of the o-tolyl group and additional ketone functionalities . This compound is likely synthesized via esterification or condensation reactions involving o-tolyl precursors, as seen in methodologies for related esters (e.g., coupling with trichloroacetimidates or aromatic amines) .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 3-(2-methylphenyl)butanoate |

InChI |

InChI=1S/C12H16O2/c1-9-6-4-5-7-11(9)10(2)8-12(13)14-3/h4-7,10H,8H2,1-3H3 |

InChI Key |

PNCCOFCEHRGYJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(o-tolyl)butanoate can be synthesized through the esterification of 3-(o-tolyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

3-(o-tolyl)butanoic acid+methanolH2SO4Methyl 3-(o-tolyl)butanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to methyl 3-(o-tolyl)butanoate, differing in substituents, backbone modifications, or applications. Key comparisons are summarized in Table 1.

Structural Analogues

- Methyl 2,4-dioxo-4-(o-tolyl)butanoate (CAS 1037130-77-0): This compound features two ketone groups at positions 2 and 4, with the o-tolyl group at position 4.

- (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate: Distinguished by a 4-methoxybenzyl ether group at position 3, this compound is synthesized via nucleophilic substitution with 4-methoxyphenyl trichloroacetimidate. Its chirality (R-configuration) makes it valuable in asymmetric synthesis .

Functional Analogues

- Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2): An ethyl ester with a hydroxyl and methyl group at position 3. Its higher polarity (due to the hydroxyl group) impacts solubility and reactivity, making it a precursor for lactones or flavoring agents .

- Methyl 3-oxobutanoate (CAS 105-45-3): A simpler ester with a ketone at position 3. It is a key intermediate in Claisen condensations and β-ketoester chemistry .

Amino-Substituted Derivatives

- Methyl 3-(benzylamino)butanoate (CAS 507444-65-7): Features a benzylamine substituent at position 3. Such amino esters are often intermediates in pharmaceutical synthesis (e.g., β-amino acid derivatives) .

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Synthesis Method | Applications |

|---|---|---|---|---|---|---|

| This compound | Not Available | C₁₂H₁₄O₂ | ~190.24 | o-tolyl group at position 3; ester backbone | Likely via aromatic coupling or esterification | Intermediate; potential agrochemical |

| Methyl 2,4-dioxo-4-(o-tolyl)butanoate | 1037130-77-0 | C₁₂H₁₂O₄ | 220.22 | Two ketone groups; o-tolyl at position 4 | Not specified in evidence | Organic synthesis |

| (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate | Not Available | C₁₃H₁₈O₄ | 238.28 | Chiral center; 4-methoxybenzyl ether | Trichloroacetimidate coupling with CSA catalyst | Asymmetric synthesis |

| Ethyl 3-hydroxy-3-methylbutanoate | 18267-36-2 | C₇H₁₄O₃ | 146.18 | Hydroxyl and methyl groups at position 3 | Esterification of 3-hydroxy-3-methylbutanoic acid | Lactone precursors; flavor industry |

| Methyl 3-oxobutanoate | 105-45-3 | C₅H₈O₃ | 116.12 | Ketone at position 3 | Claisen condensation or oxidation | β-ketoester chemistry |

| Methyl 3-(benzylamino)butanoate | 507444-65-7 | C₁₂H₁₇NO₂ | 207.27 | Benzylamine substituent | Amination of methyl 3-bromobutanoate | Pharmaceutical intermediates |

Key Findings and Contrasts

- Reactivity: this compound’s o-tolyl group may enhance steric hindrance compared to simpler esters like methyl 3-oxobutanoate, affecting nucleophilic substitution rates .

- Synthesis Complexity: Amino-substituted derivatives (e.g., CAS 507444-65-7) require multi-step amination, whereas oxygenated analogues (e.g., 4-methoxybenzyl ether) utilize protective group strategies .

- Applications: While methyl 3-oxobutanoate is foundational in classical ester chemistry, o-tolyl-containing compounds may have niche roles in agrochemicals or specialty polymers due to aromatic stability .

Q & A

Q. Resolution Strategies :

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings .

Spiking experiments : Add a pure reference standard (e.g., Methyl 3-oxo-2-phenylbutanoate) to confirm retention times in GC/HPLC .

Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Case Study : A study on methyl 3-oxo-2-phenylbutanoate found that impurities <0.5% were undetectable by NMR but visible via HRMS, necessitating orthogonal methods .

Advanced: What strategies are recommended for developing and validating HPLC or GC methods for quantifying this compound in complex matrices?

Answer:

Method Development :

Q. Validation Parameters :

| Parameter | Requirement | Example Data |

|---|---|---|

| Linearity | R² ≥ 0.999 | 0.9995 |

| LOD/LOQ | 0.1 µg/mL, 0.3 µg/mL | Confirmed via spiked samples |

| Precision (RSD%) | Intraday <2% | 1.5% |

GC Retention Indices :

this compound exhibits a retention index (RI) of ~1450 on DB-5MS, comparable to 3-Methoxy-3-methylbutanol (RI 1320) .

Challenges : Matrix effects in biological samples require SPE cleanup (C18 cartridges) prior to analysis .

Basic: What stability considerations are critical for storing this compound, and how can degradation products be monitored?

Answer:

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation. Desiccate to avoid ester hydrolysis .

- Degradation Pathways :

- Hydrolysis : Forms 3-(o-tolyl)butanoic acid (monitor via loss of ester NMR signals).

- Oxidation : o-Tolyl group may oxidize to a carboxylic acid under light exposure .

Q. Stability Testing :

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze by HPLC. Acceptable degradation <5% .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

Answer:

- DFT Calculations :

- MD Simulations : Assess solvent effects on conformation (e.g., DMF vs. THF solvation shells) .

Case Study : Simulations for methyl acetoacetate (analog) revealed that steric hindrance from the o-tolyl group reduces reactivity at the β-carbon by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.